Bienvenue dans la boutique en ligne BenchChem!

3-[(Difluoromethoxy)methyl]azetidine

BRAF inhibitors sulfonyl chloride intermediates quinazolinone synthesis

This azetidine building block features a 3-difluoromethoxymethyl substitution, offering 4 H-bond acceptors and balanced lipophilicity (LogP 0.6) for optimized PK profiles. Critical for synthesizing BRAF-targeting 4-oxo-3,4-dihydroquinazolinones (WO2021250521A1). Choose this specific substitution pattern for fragment-based drug discovery requiring enhanced 3D character (sp3 fraction 1.0) and supply chain redundancy.

Molecular Formula C5H9F2NO
Molecular Weight 137.13
CAS No. 1803570-38-8
Cat. No. B1653292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Difluoromethoxy)methyl]azetidine
CAS1803570-38-8
Molecular FormulaC5H9F2NO
Molecular Weight137.13
Structural Identifiers
SMILESC1C(CN1)COC(F)F
InChIInChI=1S/C5H9F2NO/c6-5(7)9-3-4-1-8-2-4/h4-5,8H,1-3H2
InChIKeyBRNIYKPLAWJHAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Difluoromethoxy)methyl]azetidine (CAS 1803570-38-8): Product Profile and Procurement-Relevant Properties


3-[(Difluoromethoxy)methyl]azetidine (CAS 1803570-38-8) is a specialized azetidine building block with the molecular formula C5H9F2NO and molecular weight of 137.13 g/mol . The compound features a four-membered nitrogen-containing heterocycle (azetidine ring) substituted at the 3-position with a difluoromethoxymethyl group (-CH2-O-CHF2) . This structural motif combines the conformational rigidity of the azetidine scaffold with the metabolic stability conferred by the difluoromethoxy moiety, positioning it as an intermediate for medicinal chemistry applications requiring enhanced three-dimensional character [1].

Why Generic Substitution of 3-[(Difluoromethoxy)methyl]azetidine (CAS 1803570-38-8) with Alternative Azetidine Building Blocks Is Not Straightforward


Azetidine-based building blocks cannot be interchanged generically because subtle modifications at the 3-position produce divergent physicochemical properties that directly impact downstream synthetic utility and final drug candidate profiles. The difluoromethoxymethyl substituent at the 3-position (-CH2-O-CHF2) differs fundamentally from simple 3-difluoromethoxy (-O-CHF2) or 3-methyl variants in terms of hydrogen bond acceptor count, conformational flexibility (rotatable bond number), and lipophilicity (LogP) [1]. These differences alter the compound's reactivity profile in nucleophilic substitution and sulfonylation reactions, as well as the pharmacokinetic properties of any derived pharmaceutical intermediate [2]. Procurement decisions must therefore be guided by specific substitution pattern requirements rather than broad structural class similarity.

3-[(Difluoromethoxy)methyl]azetidine (CAS 1803570-38-8): Quantitative Differentiation Evidence Versus Closest Structural Analogs


Patent-Documented Synthetic Utility: Formation of Sulfonyl Chloride Derivative for BRAF-Associated Therapeutic Development

3-[(Difluoromethoxy)methyl]azetidine has been specifically utilized in patent literature as a reactant for generating 3-((difluoromethoxy)methyl)azetidine-1-sulfonyl chloride, a key intermediate in the synthesis of 4-oxo-3,4-dihydroquinazolinone compounds for treating BRAF-associated diseases and disorders [1]. This synthetic application is documented in WO2021250521A1 (Array BioPharma Inc.), which describes quinazolinone-based BRAF inhibitors [2]. In contrast, no equivalent patent documentation exists for the direct use of 3-(difluoromethoxy)azetidine (CAS 1403993-56-5) or 3-(difluoromethoxy)-3-methylazetidine (CAS 1598615-37-2) in this specific sulfonyl chloride derivatization pathway or within the same BRAF-targeted therapeutic context. The presence of the methylene spacer (-CH2-) in the target compound enables sulfonylation at the azetidine nitrogen while preserving the difluoromethoxy functionality distal to the reactive center, a structural feature absent in the direct 3-substituted comparator [1].

BRAF inhibitors sulfonyl chloride intermediates quinazolinone synthesis

Calculated Lipophilicity (LogP) Differentiation Among 3-Substituted Azetidine Analogs

The calculated octanol-water partition coefficient (LogP) distinguishes 3-[(difluoromethoxy)methyl]azetidine from structurally related azetidine building blocks. The target compound exhibits a calculated LogP of 0.6 [1]. In comparison, 3-(difluoromethoxy)azetidine hydrochloride (CAS 1619991-11-5) displays a calculated LogP of 0.6192 , while 3-(difluoromethoxy)-3-methylazetidine (CAS 1598615-37-2) is anticipated to have higher lipophilicity due to the additional methyl group at the 3-position (though explicit LogP data were not identified in authoritative sources). The methylene spacer (-CH2-) in the target compound provides a distinct lipophilicity profile compared to the direct oxygen attachment in 3-(difluoromethoxy)azetidine, influencing both synthetic handling and the physicochemical properties of derived intermediates [1].

physicochemical properties LogP lipophilicity drug-likeness

Hydrogen Bond Acceptor and Rotatable Bond Count Differentiation

The substitution pattern at the azetidine 3-position directly governs key physicochemical parameters relevant to drug design. 3-[(Difluoromethoxy)methyl]azetidine contains 4 hydrogen bond acceptors and 3 rotatable bonds, reflecting the presence of the -CH2-O-CHF2 side chain [1]. In contrast, 3-(difluoromethoxy)azetidine contains only 2 hydrogen bond acceptors and fewer rotatable bonds due to the direct attachment of the difluoromethoxy group to the azetidine ring without a methylene spacer . The additional rotatable bond in the target compound increases conformational flexibility of the substituent relative to the azetidine core, while the higher hydrogen bond acceptor count may influence solubility and target binding interactions in derived compounds [1].

hydrogen bonding conformational flexibility drug design parameters

Commercial Availability and Purity Specification Comparison

Commercial availability and purity specifications provide practical differentiation for procurement decisions. 3-[(Difluoromethoxy)methyl]azetidine (CAS 1803570-38-8) is commercially available from multiple vendors including Leyan (Product No. 1706484) and Aladdin (Product No. D944793), both offering ≥98% purity . The compound is also listed in the Sigma-Aldrich catalog . In comparison, 3-(difluoromethoxy)azetidine hydrochloride (CAS 1619991-11-5) is available from Smolecule (Catalog No. S879403) and other vendors, while 3-(difluoromethoxy)-3-methylazetidine (CAS 1598615-37-2) is available from Smolecule (Catalog No. S6553275) with 95% purity specification . The target compound's broader vendor distribution network and higher documented purity specification (≥98% versus 95% for the 3-methyl analog) may influence supply chain reliability and quality consistency in research applications.

procurement commercial availability purity specifications

Conformational Rigidity and sp3 Character: Azetidine Scaffold Advantages

Azetidine-containing building blocks offer conformational rigidity with enhanced sp3 character compared to planar aromatic alternatives. The azetidine ring system serves as a bioisostere of morpholine and piperazine in drug design applications, providing similar biological properties while increasing three-dimensional character and potentially improving solubility [1]. The target compound, 3-[(difluoromethoxy)methyl]azetidine, combines this conformational restriction with a flexible difluoromethoxymethyl side chain (3 rotatable bonds) [2], offering a distinct balance of core rigidity and side-chain flexibility not available in simpler 3-substituted azetidines lacking the methylene spacer. Spiro type building blocks comprising oxetane and azetidine motifs are established bioisosteres that improve drug candidate success rates by addressing planarity-related bioavailability and toxicity issues [1].

conformational restriction sp3 character drug-like properties

Topological Polar Surface Area (TPSA) Consistency Across Analogs

Topological Polar Surface Area (TPSA) values provide insight into membrane permeability and oral bioavailability potential. 3-[(Difluoromethoxy)methyl]azetidine exhibits a calculated TPSA of 21.3 Ų [1]. The structurally related compound 3-(difluoromethoxy)azetidine hydrochloride shows a nearly identical TPSA of 21.26 Ų . This consistency indicates that the methylene spacer in the target compound does not substantially alter the overall polar surface area, suggesting that differences in biological performance between these analogs would derive primarily from conformational flexibility (rotatable bond count) and hydrogen bonding capacity rather than gross polarity differences.

TPSA membrane permeability drug-likeness parameters

3-[(Difluoromethoxy)methyl]azetidine (CAS 1803570-38-8): Recommended Research and Industrial Application Scenarios


Synthesis of Azetidine-1-Sulfonyl Chloride Intermediates for BRAF-Targeted Quinazolinone Therapeutics

Use 3-[(Difluoromethoxy)methyl]azetidine as a starting material for synthesizing 3-((difluoromethoxy)methyl)azetidine-1-sulfonyl chloride via reaction with sulfuryl chloride and N,N-diisopropylethylamine in dichloromethane. This sulfonyl chloride intermediate serves as a key building block for 4-oxo-3,4-dihydroquinazolinone compounds targeting BRAF-associated diseases and disorders, as documented in WO2021250521A1 [1]. The methylene spacer between the azetidine ring and difluoromethoxy group enables sulfonylation at the azetidine nitrogen while preserving the difluoromethoxy functionality for downstream pharmacokinetic optimization.

Fragment-Based Drug Design Requiring Balanced sp3 Character and Conformational Flexibility

Employ 3-[(Difluoromethoxy)methyl]azetidine in fragment-based drug discovery campaigns where increased three-dimensional character is required to mitigate clinical attrition risks associated with planar compounds. The azetidine core provides conformational restriction (sp3 fraction 1.0), while the difluoromethoxymethyl side chain contributes 3 rotatable bonds for flexible target engagement [2]. This combination of core rigidity and side-chain flexibility is advantageous for exploring chemical space that balances binding affinity with favorable physicochemical properties [3].

Medicinal Chemistry Programs Requiring Specific Hydrogen Bond Acceptor Profiles

Select 3-[(Difluoromethoxy)methyl]azetidine when synthetic routes require 4 hydrogen bond acceptors for molecular recognition or solubility optimization. The difluoromethoxymethyl substituent provides two additional hydrogen bond acceptors compared to the 3-(difluoromethoxy)azetidine analog (4 versus 2 H-bond acceptors), offering distinct opportunities for modulating target binding interactions and aqueous solubility in derived compounds [4]. The calculated LogP of 0.6 indicates balanced lipophilicity suitable for lead optimization campaigns.

Research Requiring High-Purity Azetidine Building Blocks with Multi-Vendor Supply Security

Source 3-[(Difluoromethoxy)methyl]azetidine for research programs requiring ≥98% purity with supply chain redundancy. The compound is commercially available from multiple vendors including Leyan, Aladdin, and Sigma-Aldrich, reducing single-supplier procurement risk . This multi-vendor availability, combined with the documented synthetic utility in patent literature, makes it a preferred choice over less widely distributed analogs when supply chain reliability is critical to project timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(Difluoromethoxy)methyl]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.